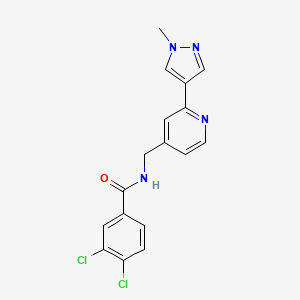

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

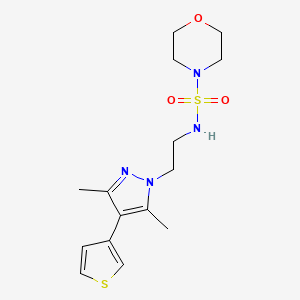

3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate is a chemical compound with the IUPAC name 3-(1-piperidinylmethyl)benzoic acid hydrochloride . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C26H38Cl2N2O5 . The InChI code is 1S/2C13H17NO2.2ClH.H2O/c215-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;;/h24-6,9H,1-3,7-8,10H2,(H,15,16);2*1H;1H2 . The molecular weight is 529.50 g/mol .Physical and Chemical Properties Analysis

This compound has a boiling point of 234-236°C . It is a solid at ambient temperature . .Wissenschaftliche Forschungsanwendungen

Cytochrome P450 and Enzyme Metabolism

One notable application involves the study of metabolic pathways in drug development, as illustrated by Mette G. Hvenegaard et al. (2012). Their research focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes. This study highlights the importance of understanding how drugs are metabolized, with specific enzymes like CYP2D6 and CYP2C9 playing significant roles in the formation of metabolites, including benzoic acid derivatives similar to "3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate" (Hvenegaard et al., 2012).

Antimicrobial and Antiparasitic Activities

Research by T. Ruegg et al. (2006) on Piper multiplinervium discovered a new prenylated salicylic acid derivative with significant anti-Helicobacter pylori activity. This study contributes to the understanding of natural compounds' potential in treating bacterial infections and supports the therapeutic claims of traditional medicine (Ruegg et al., 2006).

Fluorescence Probes for Reactive Oxygen Species

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), showcasing how derivatives of benzoic acid can be utilized in creating tools for biological and chemical applications. This research aids in understanding oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Corrosion Inhibition

M. E. Belghiti et al. (2018) explored the interaction of Piperine derivatives, including benzoic acid derivatives, with iron surfaces, demonstrating their potential as corrosion inhibitors. Their study, which employed density functional theory (DFT) and Monte Carlo dynamics, suggests applications in materials science for protecting metal surfaces (Belghiti et al., 2018).

Antiherbivore and Chemical Ecology

Research on Piper kelleyi by C. Jeffrey et al. (2014) identified prenylated benzoic acid derivatives with significant antiherbivore activity, highlighting the ecological roles of such compounds in plant defense mechanisms. This study also sheds light on the potential application of these compounds in developing natural pesticides (Jeffrey et al., 2014).

Safety and Hazards

The compound is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate involves the reaction of piperidine with benzyl chloroformate to form 1-benzylpiperidin-4-ol, which is then oxidized to 1-benzylpiperidin-4-one. The resulting compound is then reacted with 3-carboxybenzaldehyde to form 3-(Piperdin-1-ylmethyl)benzaldehyde, which is then further oxidized to 3-(Piperdin-1-ylmethyl)benzoic acid. The final step involves the addition of hydrochloric acid and water to form the hydrochloride salt of the compound in hemihydrate form.", "Starting Materials": [ "Piperidine", "Benzyl chloroformate", "3-carboxybenzaldehyde", "Hydrochloric acid", "Water" ], "Reaction": [ "Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form 1-benzylpiperidin-4-ol.", "1-benzylpiperidin-4-ol is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate to form 1-benzylpiperidin-4-one.", "1-benzylpiperidin-4-one is then reacted with 3-carboxybenzaldehyde in the presence of a base such as potassium carbonate to form 3-(Piperdin-1-ylmethyl)benzaldehyde.", "3-(Piperdin-1-ylmethyl)benzaldehyde is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate to form 3-(Piperdin-1-ylmethyl)benzoic acid.", "The final step involves the addition of hydrochloric acid and water to the 3-(Piperdin-1-ylmethyl)benzoic acid to form the hydrochloride salt of the compound in hemihydrate form." ] } | |

CAS-Nummer |

863991-96-2 |

Molekularformel |

C13H20ClNO3 |

Molekulargewicht |

273.75 g/mol |

IUPAC-Name |

3-(piperidin-1-ylmethyl)benzoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2 |

InChI-Schlüssel |

MUHPQAUMZHVLEX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl |

Kanonische SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)